4-Hydroxypropranolol
概要
説明
4-Hydroxypropranolol is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist. It is formed through the hydroxylation of propranolol and retains pharmacological activity. This compound is significant in the study of drug metabolism and pharmacokinetics due to its role in the metabolic pathway of propranolol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypropranolol typically involves the hydroxylation of propranolol. One method involves the use of cytochrome P450 enzymes, which catalyze the hydroxylation at the 4-position of the naphthalene ring of propranolol .
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial or enzymatic systems to achieve the hydroxylation of propranolol. These methods are optimized for high yield and purity .
化学反応の分析
Types of Reactions: 4-Hydroxypropranolol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones.
Reduction: Reduction reactions can convert it back to propranolol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Regeneration of propranolol.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
4-Hydroxypropranolol has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism of beta-blockers.
Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the context of propranolol metabolism.
Industry: Utilized in the development of analytical methods for drug monitoring and quality control
作用機序
4-Hydroxypropranolol exerts its effects by binding to beta-adrenergic receptors, similar to propranolol. It blocks the action of endogenous catecholamines, leading to decreased heart rate and blood pressure. The compound also inhibits the release of renin from the kidneys, contributing to its antihypertensive effects .
類似化合物との比較
Propranolol: The parent compound, a non-selective beta-blocker.
5-Hydroxypropranolol: Another hydroxylated metabolite of propranolol.
7-Hydroxypropranolol: A less common metabolite with similar properties
Uniqueness: 4-Hydroxypropranolol is unique due to its specific hydroxylation at the 4-position, which influences its pharmacological activity and metabolic stability. This specificity makes it a valuable compound for studying the metabolic pathways and pharmacokinetics of propranolol .
生物活性
4-Hydroxypropranolol (4-OHP) is a significant metabolite of propranolol, a widely used non-selective beta-adrenergic antagonist. The biological activity of 4-OHP is characterized by its pharmacological properties, metabolism, and interactions with various biological systems. This article synthesizes current research findings on the biological activity of this compound, including its pharmacodynamics, metabolic pathways, and clinical implications.
Pharmacological Properties
Beta-Adrenoceptor Blockade
this compound exhibits potent beta-adrenoceptor blocking activity comparable to that of propranolol itself. Studies indicate that it effectively antagonizes isoprenaline-induced increases in heart rate and blood pressure in animal models, including cats and guinea pigs . This suggests that 4-OHP retains the therapeutic effects of propranolol in managing cardiovascular conditions.
Intrinsic Sympathomimetic Activity
Interestingly, this compound also demonstrates intrinsic sympathomimetic activity (ISA). In experiments with catecholamine-depleted rats, it was observed to increase heart rate, indicating that it can stimulate beta-adrenoceptors under certain conditions . This dual action may contribute to its unique therapeutic profile, allowing for a more nuanced approach in treating patients who may benefit from both blockade and stimulation of beta receptors.
Membrane Stabilizing Effects
In addition to its beta-blocking properties, 4-OHP exhibits membrane stabilizing effects. In anesthetized dog models, doses ranging from 0.09 to 1.25 mg/kg resulted in decreased heart rate and increased A-V conduction time due to beta-receptor blockade. However, at higher doses (5.25 and 13.25 mg/kg), the compound also produced a further decrease in heart rate and an increase in conduction time, reflecting its membrane-stabilizing activity .
Metabolism and Biotransformation
Metabolic Pathways
The metabolism of propranolol primarily occurs in the liver through cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2. The formation of this compound is a key step in this metabolic pathway. Research indicates that 4-OHP can inhibit CYP2D6 activity, leading to potential drug-drug interactions when propranolol is co-administered with other substrates metabolized by this enzyme .
Chemical Stability
Studies have shown that this compound is chemically unstable in vitro, with degradation following first-order kinetics . This instability necessitates prompt analysis of urine samples containing this compound to ensure accurate measurement and assessment of its biological effects.
Case Studies and Clinical Implications
Several clinical studies have explored the implications of this compound's pharmacological profile:
- Cardiovascular Effects : In patients with hypertension or anxiety disorders treated with propranolol, the presence of 4-OHP has been correlated with therapeutic outcomes. Its ability to modulate heart rate while providing beta-blockade can enhance patient tolerance to treatment.
- Drug Interactions : Due to its inhibitory effects on CYP2D6, clinicians need to be cautious when prescribing medications that are metabolized by this pathway alongside propranolol. Monitoring for adverse effects or reduced efficacy of concomitant medications is advised.
Summary Table of Biological Activities
Activity | Description |
---|---|
Beta-Adrenoceptor Blockade | Antagonizes isoprenaline effects on heart rate and blood pressure |
Intrinsic Sympathomimetic Activity | Increases heart rate in catecholamine-depleted animals |
Membrane Stabilizing Effects | Decreases heart rate and increases A-V conduction time at higher doses |
CYP2D6 Inhibition | Potential for drug-drug interactions; inhibits metabolism of other drugs |
Chemical Stability | Degrades rapidly in vitro; requires prompt analysis post-sample collection |
特性
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEPACWBWIOYID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14133-90-5 (hydrochloride) | |
Record name | 4-Hydroxypropranolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70893062 | |
Record name | 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10476-53-6 | |
Record name | (±)-4-Hydroxypropranolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10476-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxypropranolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-HYDROXYPROPRANOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2449QP4SVP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。